4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane
Description
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex organic compound with the molecular formula C24H34. It is a derivative of naphthalene, characterized by its unique structure that includes multiple fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
15914-97-3 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane |
InChI |
InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2 |
InChI Key |
ZPBGBMNKUPDPPW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Canonical SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Synonyms |
Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of hexahydrodimethanonaphthalene, which is a precursor in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts to enhance the reaction efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the compound.
Reduction: Hydrogenation is a common reduction reaction for this compound, where hydrogen is added to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens such as chlorine or bromine, and alkylating agents like alkyl halides, are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the addition of hydrogen atoms to the molecule .
Scientific Research Applications
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of cyclic olefin copolymers and other complex organic molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism by which 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s unique structure allows it to participate in specific reactions that are not possible with simpler molecules .
Comparison with Similar Compounds
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: This compound shares a similar core structure but differs in the degree of hydrogenation and specific functional groups.
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another related compound with a similar ring system but different substituents.
Uniqueness
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is unique due to its highly fused ring structure and the presence of multiple hydrogenated sites. This gives it distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
